

High-performance liquid chromatography (HPLC) analysis of AL 8810 isopropyl ester

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Compound of Interest

Compound Name: AL 8810 isopropyl ester

Cat. No.: B13819970

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Application Note: HPLC Analysis of AL-8810 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin F2 α (FP) receptor.[1][2] Its isopropyl ester form, AL-8810 isopropyl ester, is a more lipid-soluble prodrug designed for improved permeability across biological membranes.[3] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the analysis of AL-8810 isopropyl ester using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established analytical techniques for similar prostaglandin analogues, such as latanoprost and travoprost.[4][5][6]

Physicochemical Properties of AL-8810 Isopropyl Ester

A summary of the key physicochemical properties of AL-8810 isopropyl ester is presented in Table 1.

Property	Value	Reference
Chemical Name	9 α ,15R-dihydroxy-11 β -fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester	[3]
Molecular Formula	C ₂₇ H ₃₇ FO ₄	[3]
Molecular Weight	444.58 g/mol	[3]
CAS Number	208114-93-6	[3]
Appearance	Crystalline solid	[7]
Solubility	Soluble in Ethanol, DMSO, Dimethylformamide	[7]

Experimental Protocol: HPLC Analysis

This section details the proposed method for the quantitative analysis of AL-8810 isopropyl ester.

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended based on methods for similar prostaglandin analogues.[8]
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Formic acid or phosphoric acid (for mobile phase pH adjustment).
- Standard: AL-8810 isopropyl ester reference standard.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and validation.

Parameter	Recommended Condition
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient	60:40 (Acetonitrile:Water) to 80:20 over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	10 µL
Run Time	Approximately 15 minutes

Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve 10 mg of AL-8810 isopropyl ester reference standard in 10 mL of acetonitrile or methanol.
- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** The sample preparation will depend on the matrix. For a simple formulation, dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be necessary.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The key parameters and their typical acceptance criteria are summarized in Table 2.

Parameter	Description	Acceptance Criteria
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) \geq 0.999
Accuracy	The closeness of the test results to the true value.	Recovery of 98-102%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	$RSD \leq 2\%$ for repeatability and intermediate precision
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.	Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	No interference at the retention time of the analyte
Robustness	The capacity of a method to remain unaffected by small, deliberate variations in method parameters.	System suitability parameters are met after minor changes in flow rate, mobile phase composition, etc.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of AL-8810 isopropyl ester.

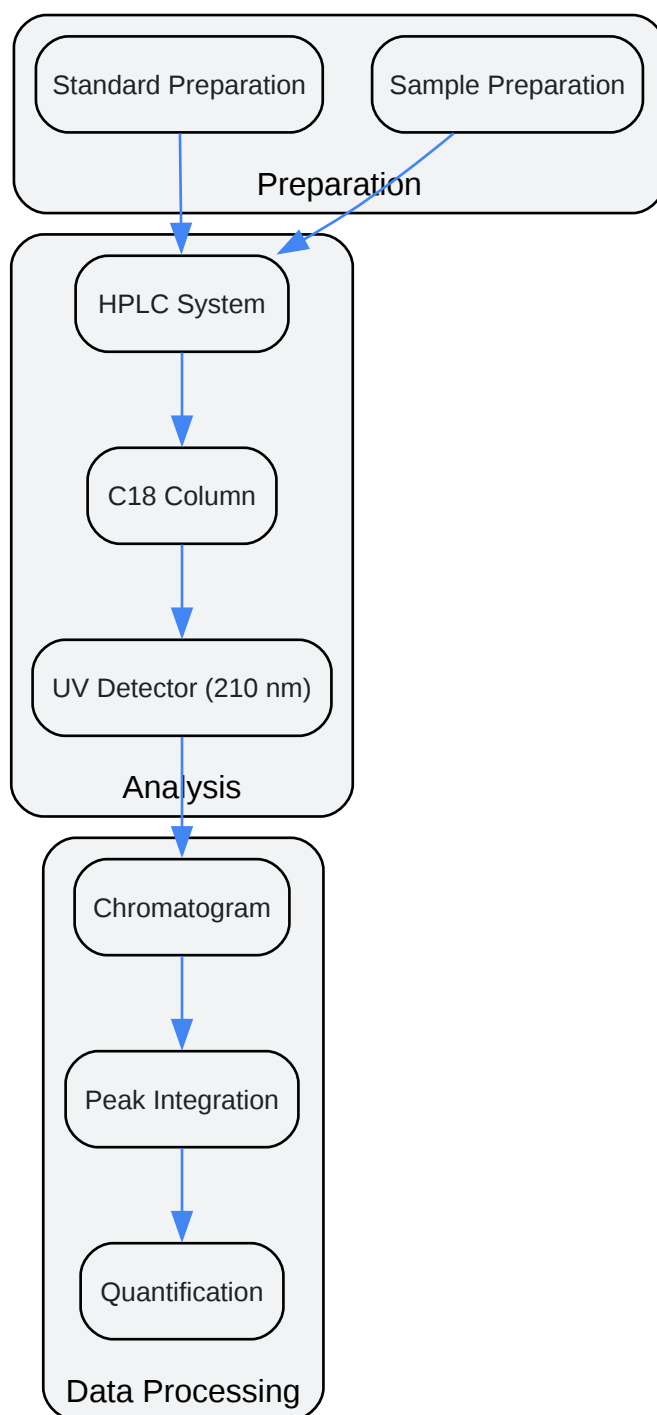


Figure 1: HPLC Analysis Workflow

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Figure 1: HPLC Analysis Workflow

Signaling Pathway

AL-8810 acts as an antagonist at the Prostaglandin F₂ α (FP) receptor. The diagram below shows the signaling pathway that is inhibited by AL-8810.

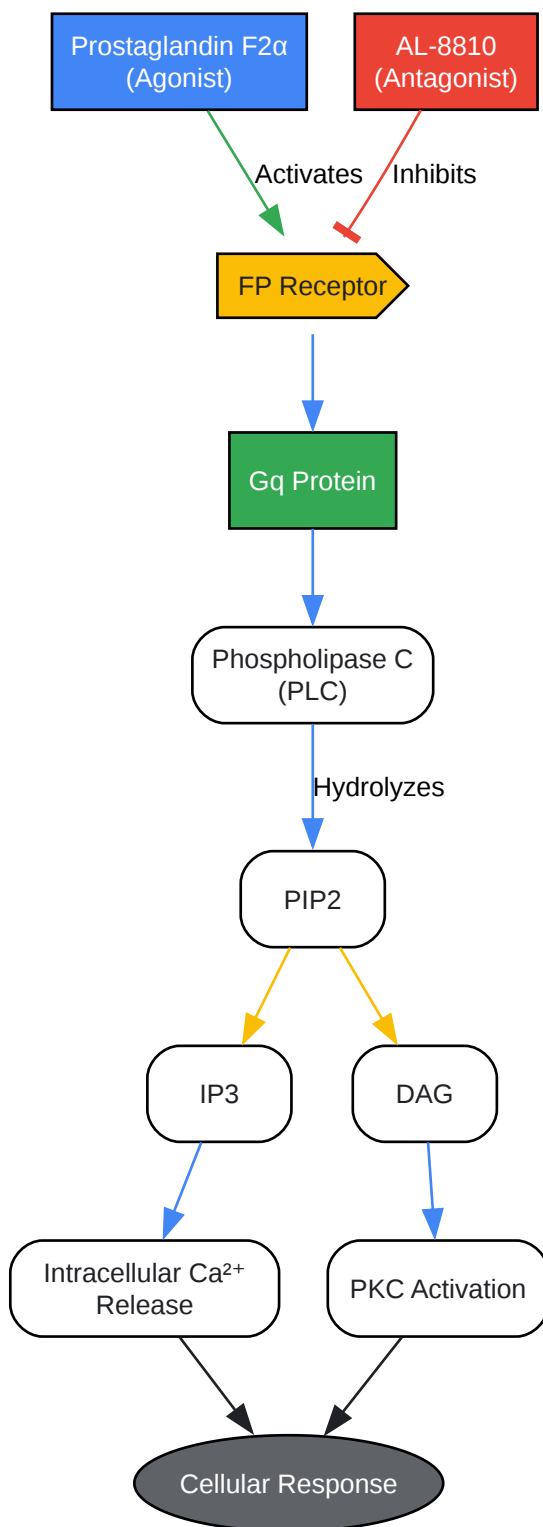


Figure 2: FP Receptor Signaling Pathway

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Figure 2: FP Receptor Signaling Pathway

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